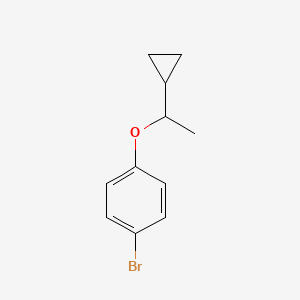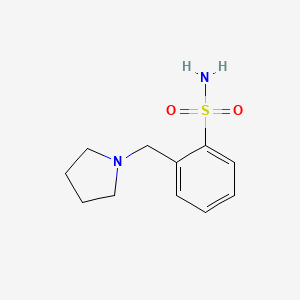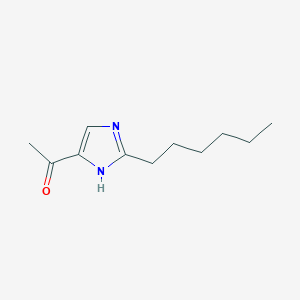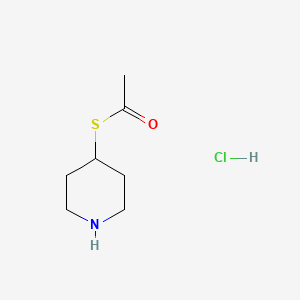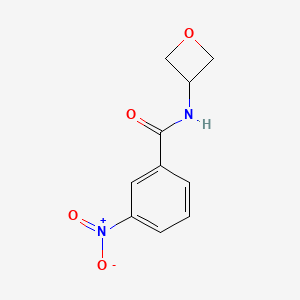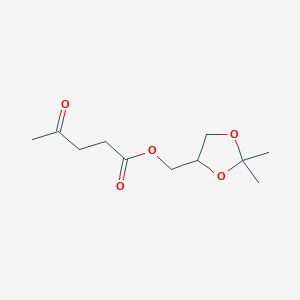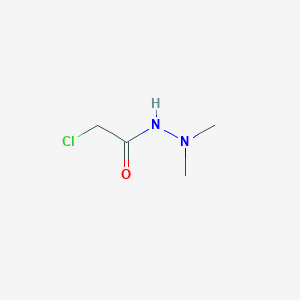
2-chloro-N',N'-dimethylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N',N'-dimethylacetohydrazide is an organic compound that combines the properties of chloroacetic acid and 2,2-dimethylhydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-chloro-N',N'-dimethylacetohydrazide can be synthesized through the reaction of chloroacetic acid with 2,2-dimethylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of chloroacetic acid 2,2-dimethylhydrazide may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium hydroxide and potassium hydroxide, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, often involving reagents such as hydrogen peroxide or sodium borohydride.
Condensation Reactions: It can also undergo condensation reactions with aldehydes and ketones, forming hydrazones and related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol, reflux conditions.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, ice bath.
Major Products Formed:
Substituted Derivatives: Various chloroacetic acid derivatives.
Hydrazones: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-chloro-N',N'-dimethylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of chloroacetic acid 2,2-dimethylhydrazide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The molecular targets include proteins, DNA, and RNA, and the pathways involved often relate to the inhibition of key enzymatic processes or the induction of cellular stress responses.
Comparison with Similar Compounds
Chloroacetic Acid: Shares the chloroacetic acid moiety but lacks the hydrazide functionality.
2,2-Dimethylhydrazine: Contains the hydrazine group but does not have the chloroacetic acid component.
Chloroacetamide: Similar in structure but with an amide group instead of a hydrazide.
Uniqueness: 2-chloro-N',N'-dimethylacetohydrazide is unique due to the combination of the chloroacetic acid and 2,2-dimethylhydrazide functionalities
Properties
CAS No. |
38031-85-5 |
|---|---|
Molecular Formula |
C4H9ClN2O |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-chloro-N',N'-dimethylacetohydrazide |
InChI |
InChI=1S/C4H9ClN2O/c1-7(2)6-4(8)3-5/h3H2,1-2H3,(H,6,8) |
InChI Key |
KUZAASWDHYLWAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


